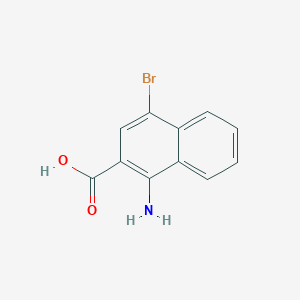

1-Amino-4-bromo-2-naphthoic acid

Description

Significance of Naphthoic Acid Derivatives in Chemical Research

Naphthoic acid derivatives are bicyclic aromatic carboxylic acids that serve as crucial scaffolds in the development of a wide array of functional molecules. Their larger, more electron-rich naphthalene (B1677914) core, compared to the simpler benzene (B151609) ring of benzoic acid, imparts unique photophysical and electronic properties. This has led to their application in materials science, for instance, in the creation of organic light-emitting diodes (OLEDs) and fluorescent probes. bldpharm.com In medicinal chemistry, the naphthoic acid framework is found in numerous pharmacologically active compounds, including anti-inflammatory agents and receptor antagonists. libretexts.org The ability to introduce various functional groups onto the naphthalene ring allows for fine-tuning of a molecule's steric and electronic properties, making naphthoic acid derivatives highly versatile platforms for drug design and discovery.

Historical Context of Aminonaphthoic Acid Synthesis and Derivatization

The synthesis of aminonaphthoic acids, which combine the functionalities of an aromatic amine and a carboxylic acid on a naphthalene core, has a history rooted in the development of dye chemistry and later, medicinal chemistry. Early methods often involved harsh reaction conditions, such as the nitration of naphthoic acids followed by reduction, or the Bucherer reaction to introduce an amino group onto a hydroxynaphthoic acid. google.com These classical methods, while foundational, sometimes suffered from issues of regioselectivity and limited functional group tolerance.

Over the years, the synthetic toolbox for accessing aminonaphthoic acids has expanded significantly with the advent of modern catalytic cross-coupling reactions. Techniques such as the Buchwald-Hartwig amination have provided milder and more efficient routes to these compounds, allowing for greater control over the position of the amino group and compatibility with a wider range of other substituents. The derivatization of aminonaphthoic acids has been a key focus, as the amino and carboxylic acid groups provide orthogonal handles for further chemical modification, such as amide bond formation, diazotization, and various coupling reactions. rsc.orgsigmaaldrich.com This has enabled the incorporation of aminonaphthoic acid motifs into more complex molecular structures, including peptides and heterocyclic systems. sigmaaldrich.com

Scope and Research Focus on 1-Amino-4-bromo-2-naphthoic Acid

While the broader family of aminonaphthoic acids has seen considerable study, 1-Amino-4-bromo-2-naphthoic acid (CAS No. 1227924-42-6) has remained a relatively niche compound, primarily appearing in patent literature as a synthetic intermediate. chemicalbook.comchiralen.com This suggests its value lies in its potential for further elaboration into more complex and potentially proprietary molecules. A detailed academic investigation into its properties and reactivity is therefore warranted to unlock its full potential for the broader scientific community.

Overview of Key Functional Groups and Reactivity Implications

The structure of 1-Amino-4-bromo-2-naphthoic acid presents a fascinating convergence of three distinct functional groups, each with its own reactivity profile:

The Amino Group (-NH₂): As a primary aromatic amine, this group is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and diazotization. The electronic nature of the naphthalene ring system influences its basicity and nucleophilicity. The presence of the electron-withdrawing carboxylic acid and the bromine atom can modulate this reactivity. libretexts.orgyoutube.com

The Bromo Group (-Br): The bromine atom is a versatile handle for synthetic transformations, most notably for carbon-carbon and carbon-heteroatom bond formation through various transition-metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. rsc.org Its position at C-4 makes it a key site for introducing molecular diversity.

The Naphthoic Acid Group (-COOH): The carboxylic acid functionality is a classic site for modification, readily undergoing esterification and amidation. It also directs ortho- and para-substituents in electrophilic aromatic substitution reactions, although the inherent directing effects of the amino and bromo groups will also play a significant role in determining the outcome of such reactions.

The interplay and strategic manipulation of these three functional groups offer a rich platform for the synthesis of a wide range of complex organic molecules.

Rationale for Comprehensive Academic Investigation

The limited availability of public-domain research on 1-Amino-4-bromo-2-naphthoic acid stands in contrast to its apparent utility in specialized applications, as evidenced by its patent appearances. chemicalbook.comchiralen.com A comprehensive academic investigation is therefore crucial to:

Elucidate its Fundamental Properties: A thorough characterization of its physical and spectroscopic properties is essential for its reliable use in synthesis.

Develop and Optimize Synthetic Routes: Establishing robust and scalable synthetic protocols will make this compound more accessible to the research community.

Explore its Reactivity: A systematic study of the reactivity of its functional groups, both individually and in concert, will uncover new synthetic methodologies and applications.

Unlock its Potential as a Building Block: By demonstrating its utility in the synthesis of diverse molecular scaffolds, academic research can spur innovation in medicinal chemistry, materials science, and other fields.

A detailed understanding of this trifunctional building block will undoubtedly pave the way for new discoveries and advancements in organic synthesis.

Structure

3D Structure

Properties

IUPAC Name |

1-amino-4-bromonaphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO2/c12-9-5-8(11(14)15)10(13)7-4-2-1-3-6(7)9/h1-5H,13H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWPPYQDIGHSGNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=C2N)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Amino 4 Bromo 2 Naphthoic Acid and Its Precursors

Direct Synthetic Routes to 1-Amino-4-bromo-2-naphthoic Acid

Direct routes typically involve the introduction of the bromo and amino substituents onto a naphthoic acid framework. The order and method of these introductions are critical for achieving the desired regiochemistry.

One of the most direct conceptual approaches is the regioselective bromination of an aminonaphthoic acid precursor, such as 1-amino-2-naphthoic acid. Electrophilic aromatic substitution reactions, like bromination, are heavily influenced by the directing effects of the existing substituents. wku.edu The amino group is a strong activating ortho-, para-director, while the carboxylic acid group is a deactivating meta-director. In the case of 1-amino-2-naphthoic acid, the powerful activating effect of the amino group at the C1 position would be expected to direct the incoming electrophile (bromine) to the C4 position (para to the amino group).

However, the harsh conditions often required for electrophilic aromatic bromination can lead to a lack of selectivity and the formation of isomeric byproducts. wku.edu Modern protocols often seek to overcome these challenges through the use of milder brominating agents and catalysts to enhance regioselectivity. wku.edu For instance, the use of N-bromosuccinimide (NBS) in a suitable solvent system can provide a more controlled bromination.

A generalized reaction scheme for this approach is as follows:

Starting Material: 1-Amino-2-naphthoic acid

Reagent: Brominating agent (e.g., Br₂, NBS)

Conditions: Typically in a polar solvent, sometimes with a Lewis acid catalyst.

Product: 1-Amino-4-bromo-2-naphthoic acid

The success of this route is highly dependent on controlling the reaction conditions to favor the desired 4-bromo isomer.

An alternative direct approach involves the introduction of the amino group onto a pre-existing bromo-2-naphthoic acid scaffold. This can be achieved through classical methods like the Bucherer reaction or modern transition metal-catalyzed amination reactions.

The Bucherer reaction is a well-established method for the reversible conversion of a naphthol to a naphthylamine in the presence of ammonia (B1221849) and a bisulfite. wikipedia.orgyoutube.comorganicreactions.org This reaction can be adapted for the synthesis of 1-Amino-4-bromo-2-naphthoic acid starting from 4-bromo-1-hydroxy-2-naphthoic acid. sigmaaldrich.com The reaction proceeds via a nucleophilic addition of bisulfite to the naphthalene (B1677914) ring, followed by the addition of ammonia and subsequent elimination of water and bisulfite to yield the corresponding naphthylamine. wikipedia.orgyoutube.com

The key features of the Bucherer reaction are its reversibility and its utility in the industrial synthesis of dye precursors. wikipedia.orgyoutube.com The equilibrium can be influenced by the concentration of the reactants. chempedia.info

| Reaction Step | Description |

| Starting Material | 4-Bromo-1-hydroxy-2-naphthoic acid |

| Reagents | Ammonia (NH₃), Sodium bisulfite (NaHSO₃) or Ammonium (B1175870) bisulfite |

| Mechanism | Reversible nucleophilic addition-elimination |

| Product | 1-Amino-4-bromo-2-naphthoic acid |

A patent for the production of 6-bromo-2-naphthoic acid describes a similar multi-step process beginning with the amination of 6-hydroxy-2-naphthoic acid via a Bucherer reaction. google.com This highlights the industrial applicability of this reaction type for preparing substituted naphthoic acids.

In recent decades, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have emerged as powerful tools for the formation of carbon-nitrogen bonds. nih.govkyoto-u.ac.jp This methodology could theoretically be applied to the synthesis of 1-Amino-4-bromo-2-naphthoic acid from a suitably substituted precursor like 1,4-dibromo-2-naphthoic acid or by amination of 4-bromo-1-chloro-2-naphthoic acid.

The general protocol for a Buchwald-Hartwig amination involves a palladium catalyst, a phosphine (B1218219) ligand, and a base. nih.gov Ammonia or an ammonia equivalent can be used as the nitrogen source. nih.govsemanticscholar.org The choice of ligand is crucial for the efficiency of the reaction and can influence the selectivity.

A potential reaction scheme could be:

Starting Material: 1,4-Dibromo-2-naphthoic acid

Reagents: Ammonia source (e.g., NH₃, ammonium salt), Palladium catalyst (e.g., Pd(OAc)₂), Phosphine ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃)

Product: 1-Amino-4-bromo-2-naphthoic acid

The challenge in this approach lies in achieving selective mono-amination at the C1 position, as the second bromine atom at the C4 position could also undergo amination. Careful control of reaction conditions, stoichiometry, and catalyst system would be necessary to achieve the desired product.

A third direct synthetic strategy involves the carboxylation of a bromo-aminonaphthalene intermediate, such as 4-bromo-1-naphthylamine. nih.govsigmaaldrich.com This can be achieved through various carboxylation methods, including Kolbe-Schmitt type reactions or by using organometallic intermediates.

For example, lithiation of 4-bromo-1-naphthylamine followed by quenching with carbon dioxide would introduce the carboxylic acid group. The position of lithiation would be directed by the existing substituents. The amino group would need to be protected prior to lithiation to prevent reaction with the organolithium reagent. The bromine atom can also influence the regioselectivity of the metalation.

A general outline for this approach is:

Protection: Protection of the amino group of 4-bromo-1-naphthylamine.

Metalation: Directed ortho-metalation or halogen-metal exchange.

Carboxylation: Reaction with carbon dioxide.

Deprotection: Removal of the protecting group to yield 1-Amino-4-bromo-2-naphthoic acid.

The feasibility of this route depends on the ability to achieve regioselective carboxylation at the C2 position.

Amination Strategies for Bromo-2-naphthoic Acids

Multi-Step Synthetic Pathways Involving Naphthoic Acid Precursors

Multi-step syntheses allow for greater control over the introduction of functional groups and can be advantageous when direct methods are not regioselective or lead to low yields. An example of a multi-step pathway could start from a more readily available precursor like 1-naphthoic acid sigmaaldrich.com or 4-bromo-1-naphthoic acid. nih.gov

A plausible multi-step sequence starting from 1-naphthoic acid might involve:

Nitration: Introduction of a nitro group. The regioselectivity would need to be controlled.

Bromination: Introduction of the bromine atom.

Reduction: Reduction of the nitro group to an amino group.

Isomer Separation: Purification to isolate the desired 1-amino-4-bromo-2-naphthoic acid isomer if a mixture is formed.

Alternatively, a pathway could be designed starting from 4-bromo-1,8-naphthalic anhydride (B1165640), which can be synthesized via bromination of 1,8-naphthalic acid. rsc.orggoogle.com The anhydride could then be converted to the desired naphthoic acid derivative through a series of transformations.

The development of palladium-catalyzed cascade reactions also offers sophisticated multi-step pathways for the synthesis of polysubstituted naphthols and their derivatives, which could potentially be adapted for the synthesis of 1-Amino-4-bromo-2-naphthoic acid. bohrium.com

Approaches from 1-Bromo-2-naphthoic Acid and its Transformation

A primary and logical starting point for the synthesis of 1-Amino-4-bromo-2-naphthoic acid is the readily available precursor, 1-Bromo-2-naphthoic acid. sigmaaldrich.comnih.govfishersci.com This approach hinges on the strategic introduction of an amino group at the C-1 position and subsequent functional group manipulations.

Introduction of the Amino Group

The introduction of an amino group onto the naphthalene ring system can be achieved through various methods. One common strategy involves the nitration of the naphthalene core, followed by reduction of the nitro group to an amine. However, the directing effects of the existing bromo and carboxyl groups on 1-Bromo-2-naphthoic acid must be carefully considered to achieve the desired regiochemistry.

Alternatively, nucleophilic aromatic substitution (SNA) reactions can be employed. While the bromine at C-1 is not highly activated towards substitution, under specific conditions with a strong nitrogen nucleophile, direct displacement might be feasible. More advanced methods, such as Buchwald-Hartwig amination, could also offer a pathway for the direct coupling of an amine or amine equivalent to the C-1 position.

Functional Group Interconversions for Bromination and Carboxylation

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. ub.eduvanderbilt.edufiveable.mesolubilityofthings.com In the context of synthesizing 1-Amino-4-bromo-2-naphthoic acid, FGI can be crucial for introducing the bromo and carboxyl groups at the desired positions.

For instance, if a synthetic route starts from a naphthalene derivative with a different substitution pattern, a series of FGI steps would be necessary. Bromination can be achieved using various electrophilic brominating agents, with the regioselectivity influenced by the existing substituents. Carboxylation can be accomplished through methods like the carbonation of an organometallic intermediate (e.g., a Grignard or organolithium reagent) or by the oxidation of a methyl or other alkyl group. wikipedia.org

Synthesis from Related Aminonaphthoic and Bromonaphthoic Isomers

An alternative strategy involves starting with regioisomers of aminonaphthoic or bromonaphthoic acids and then manipulating the functional groups to arrive at the target molecule. iucr.orgnih.gov This approach often requires a deep understanding of directing group effects and may involve multi-step sequences.

Regioisomeric Control in Naphthoic Acid Functionalization

Controlling the position of incoming functional groups on the naphthalene ring is a significant challenge. rsc.org The inherent electronic properties of the naphthalene system, combined with the directing effects of existing substituents, dictate the outcome of electrophilic and nucleophilic reactions. For example, the bromination of a 1-aminonaphthalene derivative would likely lead to substitution at the C-4 position due to the activating and ortho-, para-directing nature of the amino group. Similarly, the position of carboxylation can be influenced by the choice of starting material and reaction conditions.

Strategies for Orthogonal Protection and Deprotection

In syntheses involving multiple functional groups, protecting groups are often indispensable tools. jocpr.comthieme-connect.debham.ac.uk Orthogonal protection strategies, where different protecting groups can be removed under distinct conditions without affecting others, are particularly powerful. thieme-connect.debham.ac.ukrsc.org

For the synthesis of 1-Amino-4-bromo-2-naphthoic acid, one might need to protect the amino group while performing a reaction on the carboxylic acid, or vice versa. For example, the amino group could be protected as a carbamate (B1207046) (e.g., Boc or Cbz), which is stable to many reaction conditions but can be selectively removed later. The carboxylic acid could be protected as an ester, which can be cleaved under different conditions than the amine protecting group. The choice of protecting groups is critical for the successful execution of a multi-step synthesis.

Green Chemistry Principles in the Synthesis of 1-Amino-4-bromo-2-naphthoic Acid

The principles of green chemistry aim to make chemical processes more environmentally friendly. researchgate.net In the synthesis of 1-Amino-4-bromo-2-naphthoic acid, several green chemistry considerations can be applied. These include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Less Hazardous Chemical Syntheses: Employing and generating substances that possess little or no toxicity to human health and the environment.

Catalysis: Using catalytic reagents in small amounts rather than stoichiometric reagents. organic-chemistry.org

Safer Solvents and Auxiliaries: Minimizing or avoiding the use of auxiliary substances like solvents, or using safer alternatives.

For instance, developing a catalytic method for the direct amination of 1-Bromo-2-naphthoic acid would be a greener alternative to a traditional nitration-reduction sequence, which often involves harsh reagents and generates significant waste. Similarly, exploring solvent-free reaction conditions or using water as a solvent would contribute to a more sustainable process.

Solvent-Free and Aqueous Reaction Conditions

The development of solvent-free and aqueous synthetic methods is a cornerstone of green chemistry, aiming to reduce the environmental impact of chemical production. For the synthesis of aminonaphthoic acid derivatives, several approaches have been investigated that minimize or eliminate the use of conventional organic solvents.

One prominent solvent-free method is "Grindstone Chemistry," which involves the grinding of solid reactants, often with a catalytic amount of an acid. This technique has been successfully applied to the one-pot, three-component synthesis of 1-aminoalkyl-2-naphthols. ijcmas.com In a typical reaction, 2-naphthol, an aromatic aldehyde, and an amine are ground together at ambient temperature, yielding the desired product in a short time frame. ijcmas.com The reaction is often exothermic, and the use of a hand-held electric mixer for grinding can produce high yields of 83-95%. ijcmas.com This methodology could potentially be adapted for the synthesis of precursors to 1-amino-4-bromo-2-naphthoic acid.

Another green approach involves the use of natural and water-soluble catalysts under solvent-free conditions. For instance, ascorbic acid (vitamin C) has been employed as a catalyst for the synthesis of amidoalkyl β-naphthols and amidoalkyl naphthoquinones at 100°C. researchgate.net This method offers high to excellent yields, short reaction times, and an easy work-up. researchgate.net Similarly, tannic acid, a biodegradable and inexpensive Lewis acid catalyst, has been used for the solvent-less synthesis of 1-aminoalkyl-2-naphthols and 1-amidoalkyl-2-naphthols. orientjchem.org

Aqueous conditions have also been explored for related syntheses. For example, the Bucherer reaction, a well-established method for converting naphthols to naphthylamines, is typically carried out in an aqueous solution of a sulfite (B76179) or bisulfite. A patent describes the synthesis of 6-amino-2-naphthoic acid from 6-hydroxy-2-naphthoic acid in water with ammonium sulfite or bisulfite at 130°C, achieving yields of up to 93%. google.com Subsequent steps, such as a Sandmeyer reaction to introduce a bromine atom, are also performed in an aqueous medium. google.com

The following table summarizes the conditions for the synthesis of related amino-naphthol derivatives under green conditions:

| Reactants | Catalyst/Conditions | Product | Yield | Reference |

| 2-naphthol, aromatic aldehyde, p-hydroxyaniline | Methane sulphonic acid, grinding, ambient temp. | 1-Aminoalkyl-2-naphthol | 95% | ijcmas.com |

| 2-naphthol, benzaldehyde, amide | Ascorbic acid, solvent-free, 100°C | Amidoalkyl β-naphthol | High | researchgate.net |

| 2-naphthol, vanillin, 4-nitroaniline | Tannic acid, solvent-less | 1-Aminoalkyl-2-naphthol | Good | orientjchem.org |

| 6-hydroxy-2-naphthoic acid, ammonia | Ammonium bisulfite, water, 130°C, 0.6 MPa | 6-Amino-2-naphthoic acid | 93% | google.com |

Catalyst Systems for Enhanced Efficiency and Selectivity

The choice of catalyst is critical in directing the outcome of the synthesis of complex molecules like 1-amino-4-bromo-2-naphthoic acid. Modern catalysis focuses on enhancing reaction rates, improving yields, and ensuring high selectivity for the desired product.

Copper-Catalyzed Reactions:

Copper-based catalysts are particularly relevant for the amination of aryl halides, a key potential step in the synthesis of the target molecule. A highly regioselective copper-catalyzed cross-coupling procedure has been developed for the amination of 2-bromobenzoic acids. nih.govnih.gov This method utilizes a combination of copper powder and copper(I) oxide (Cu₂O) as the catalyst system, with a base such as potassium carbonate, in a high-boiling point solvent like 2-ethoxyethanol. nih.gov This system has been shown to be effective for a range of aromatic and aliphatic amines, with yields of up to 99%. nih.govnih.gov Importantly, the reaction is chemoselective, with amination occurring specifically at the bromide position adjacent to the carboxylic acid group, which is a desirable feature for the synthesis of 1-amino-4-bromo-2-naphthoic acid. nih.gov

Recent advancements have led to the development of copper-based catalytic systems that operate under milder conditions and are suitable for base-sensitive substrates. chemistryviews.org One such system employs a copper(I) iodide (CuI) catalyst with an anionic N,N'-diarylbenzene-1,2-diamine ligand and a weaker base, sodium trimethylsilanolate (NaOTMS), in dimethyl sulfoxide (B87167) (DMSO). chemistryviews.org This allows for the amination of aryl bromides with base-sensitive functional groups at temperatures ranging from 24–70 °C, achieving high to excellent yields. chemistryviews.org

The following table presents data from the copper-catalyzed amination of various bromobenzoic acids, which serves as a model for the potential synthesis of 1-amino-4-bromo-2-naphthoic acid precursors.

| Aryl Bromide | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Yield | Reference |

| 2-Bromobenzoic acid | 1-Aminonaphthalene | Cu powder, Cu₂O | K₂CO₃ | 2-Ethoxyethanol | 130 | 97% | nih.gov |

| 2-Bromo-4-fluorobenzoic acid | Aniline | Cu powder, Cu₂O | K₂CO₃ | 2-Ethoxyethanol | 130 | 82% | nih.gov |

| 2,5-Dibromobenzoic acid | Aniline | Cu powder, Cu₂O | K₂CO₃ | 2-Ethoxyethanol | 130 | 94% | nih.gov |

| Base-sensitive aryl bromides | Primary/secondary amines | CuI, diamine ligand | NaOTMS | DMSO | 24-70 | High | chemistryviews.org |

Palladium-Catalyzed Reactions:

Palladium catalysts are also powerful tools in C-N bond formation and other cross-coupling reactions. While direct palladium-catalyzed amination of a bromonaphthoic acid is a possibility, these catalysts are also instrumental in the synthesis of precursors. For instance, palladium-catalyzed δ-C(sp³)–H olefination of aliphatic amines and amino acids provides a direct route to complex nonproteinogenic amino acids. nih.gov Such strategies could be envisioned for the late-stage functionalization of a suitable naphthalene precursor.

Other Catalytic Systems:

The synthesis of precursors can also benefit from other types of catalysts. The liquid-phase catalytic oxidation of 2-methylnaphthalene (B46627) to 2-naphthoic acid, a potential starting material, has been achieved using a Co-Mn-Br catalyst system in acetic acid. researchgate.net For the formation of azo dyes, which can be precursors to amino compounds, a nano-γ-Al₂O₃/Ti(IV) solid acid reagent has been used effectively under solvent-free grinding conditions. kashanu.ac.ir This heterogeneous catalyst facilitates the coupling of aryl diazonium salts with β-naphthol, offering short reaction times and high yields. kashanu.ac.ir

Chemical Reactivity and Transformation Mechanisms of 1 Amino 4 Bromo 2 Naphthoic Acid

Reactivity of the Amino Group in 1-Amino-4-bromo-2-naphthoic Acid

The amino group in 1-amino-4-bromo-2-naphthoic acid is a key site for a variety of chemical transformations. Its nucleophilic nature and the ability to be converted into a diazonium salt make it a versatile handle for introducing new functional groups and building complex molecular architectures.

Amidation and Peptide Coupling Reactions

The amino group of 1-amino-4-bromo-2-naphthoic acid can readily undergo amidation reactions. This process involves the formation of an amide bond by reacting the amino group with an activated carboxylic acid derivative, such as an acyl chloride or an acid anhydride (B1165640). This reaction is fundamental in the synthesis of N-acylated derivatives.

Furthermore, the amino group can participate in peptide coupling reactions, a cornerstone of peptide synthesis. bachem.com In a typical peptide coupling scenario, the carboxylic acid of one amino acid is activated and then reacted with the amino group of another. uni-kiel.de This process allows for the incorporation of the 1-amino-4-bromo-2-naphthoic acid moiety into peptide chains. nih.govekb.eg The formation of the peptide bond is facilitated by coupling reagents that activate the carboxyl group, promoting its reaction with the amine. bachem.com The efficiency of these reactions can be influenced by various factors, including the choice of coupling reagent and the presence of additives to suppress side reactions like racemization. uni-kiel.de

The reactivity of the amino group can be influenced by the electronic effects of the naphthalene (B1677914) ring and its substituents. For instance, studies on related aminonaphthoquinones have shown that the position of the amino group significantly impacts its nucleophilicity and the final product yield in various reactions. lpnu.ua

Diazotization and Subsequent Transformations (e.g., Sandmeyer Reactions)

A pivotal reaction of the primary aromatic amino group in 1-amino-4-bromo-2-naphthoic acid is diazotization. libretexts.org This reaction involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid, to form a diazonium salt. libretexts.orggoogle.com This transformation is significant because the resulting diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas), which can be readily replaced by a wide range of nucleophiles. masterorganicchemistry.com

The Sandmeyer reaction is a classic example of a transformation following diazotization. wikipedia.org It utilizes copper(I) salts (e.g., CuCl, CuBr, CuCN) to replace the diazonium group with a halide or a cyano group. masterorganicchemistry.comwikipedia.org This provides a powerful method for introducing a variety of substituents onto the naphthalene ring that might be difficult to achieve through direct substitution methods. organic-chemistry.org The mechanism of the Sandmeyer reaction is believed to involve a single-electron transfer from the copper(I) catalyst to the diazonium salt, leading to the formation of an aryl radical and the release of nitrogen gas. wikipedia.org

Other transformations of the diazonium salt include its replacement by an iodide using potassium iodide, a hydroxyl group using water, or a hydrogen atom using hypophosphorous acid. masterorganicchemistry.comorganic-chemistry.org Fluorination can also be achieved via the Balz-Schiemann reaction, which involves the formation of an aryl diazonium tetrafluoroborate (B81430) salt that is then heated. wikipedia.org

The diazotization of aromatic amines can be carried out in various solvents, including organic, dipolar, aprotic solvents, which can be advantageous for amines that are difficult to diazotize in aqueous media. google.com The choice of reaction conditions, such as temperature and the specific diazotizing agent (e.g., nitrosylsulfuric acid), can be crucial for achieving high yields and avoiding side reactions. google.comgoogle.com

Reactions with Electrophiles and Nucleophiles at the Nitrogen Center

The nitrogen atom of the amino group in 1-amino-4-bromo-2-naphthoic acid possesses a lone pair of electrons, rendering it nucleophilic and susceptible to reactions with various electrophiles. As previously discussed, acylation is a prime example of this reactivity. libretexts.org

Alkylation of the amino group with alkyl halides can also occur, leading to the formation of secondary or tertiary amines. The reactivity in such reactions can be compared to other amino-substituted naphthoquinones, where the position of the amino group influences its nucleophilic character. lpnu.ua

While the amino group itself is nucleophilic, its reactivity can be modulated. For instance, in electrophilic aromatic substitution reactions, the strong activating and ortho-, para-directing nature of the amino group can lead to multiple substitutions and oxidation. To overcome this, the amino group is often protected by converting it into an amide (e.g., an acetamide). This amide group is less activating and still directs incoming electrophiles to the ortho and para positions, allowing for more controlled substitutions. libretexts.org The protecting group can then be removed by hydrolysis to regenerate the free amine. libretexts.org

Reactivity of the Bromo Substituent in 1-Amino-4-bromo-2-naphthoic Acid

The bromo substituent on the naphthalene ring of 1-amino-4-bromo-2-naphthoic acid is a versatile handle for carbon-carbon bond formation through various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools in modern organic synthesis for constructing complex molecular frameworks. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryls, enynes, and substituted alkenes. The bromo substituent in 1-amino-4-bromo-2-naphthoic acid serves as an excellent electrophilic partner in these transformations.

The Suzuki-Miyaura coupling involves the reaction of the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgyoutube.com This reaction is widely used for the formation of carbon-carbon bonds to create biaryl structures. libretexts.org The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the organoboron reagent and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. uwindsor.ca

The Sonogashira coupling provides a method for the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgnih.gov The Sonogashira reaction is highly valuable for the synthesis of arylalkynes and conjugated enynes under mild conditions. libretexts.org Copper-free variations of the Sonogashira reaction have also been developed. nih.gov

The Heck reaction is a palladium-catalyzed reaction between the aryl bromide and an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.org A base is required to regenerate the active palladium catalyst. wikipedia.org A key feature of the Heck reaction is its ability to form substituted alkenes, often with high stereoselectivity. organic-chemistry.org

These cross-coupling reactions have been successfully applied to various bromo-naphthalene scaffolds to generate diverse libraries of compounds. nih.gov

Substrate Scope and Ligand Effects in Coupling

The success and efficiency of palladium-catalyzed cross-coupling reactions are highly dependent on the nature of the substrates, the palladium catalyst, and the ligands employed.

Substrate Scope: The reactivity of aryl halides in these coupling reactions generally follows the order I > Br > Cl. wikipedia.org The electronic nature of the substituents on the aryl halide can also influence the reaction rate and yield. A wide range of functional groups are often tolerated in these reactions, making them applicable to complex molecule synthesis. researchgate.netarkat-usa.org For instance, Suzuki-Miyaura couplings have been shown to be effective with aryl halides bearing both electron-donating and electron-withdrawing groups. researchgate.net The scope of the coupling partner (the organoboron, alkyne, or alkene) is also broad, allowing for the introduction of a vast array of molecular fragments. nih.gov

Ligand Effects: The choice of ligand coordinated to the palladium center is crucial for the catalytic activity and selectivity of the cross-coupling reaction. Ligands, typically phosphines or N-heterocyclic carbenes (NHCs), play a key role in stabilizing the palladium catalyst, influencing the rate of oxidative addition and reductive elimination, and controlling the substrate scope. nih.govnih.gov

Sterically bulky and electron-rich ligands have been shown to be particularly effective in promoting the coupling of challenging substrates, such as unactivated aryl chlorides, and enabling reactions to proceed at room temperature. nih.govresearchgate.net The development of specialized ligands has significantly expanded the utility of palladium-catalyzed cross-coupling reactions. nih.govscirp.org For example, specific ligands have been designed to facilitate the asymmetric Suzuki-Miyaura coupling of 1-bromo-2-naphthoates, leading to the synthesis of axially chiral biaryls with high enantioselectivity. rsc.org The ligand can influence not only the yield but also the stereochemical outcome of the reaction. rsc.org

The following table summarizes the key features of the three major palladium-catalyzed cross-coupling reactions applicable to 1-amino-4-bromo-2-naphthoic acid:

| Reaction | Coupling Partner | Typical Catalyst System | Product |

| Suzuki-Miyaura | Organoboron Compound | Pd catalyst, Base | Biaryl |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Arylalkyne |

| Heck | Alkene | Pd catalyst, Base | Substituted Alkene |

Mechanistic Insights into Aryl-Bromide Activation

Activation of the aryl-bromide bond in 1-Amino-4-bromo-2-naphthoic acid is a critical step for many of its synthetic applications. This activation typically precedes cross-coupling reactions or other substitutions at the C4 position. The presence of both an electron-donating amino group and an electron-withdrawing carboxylic acid group influences the reactivity of the C-Br bond.

While specific mechanistic studies on 1-Amino-4-bromo-2-naphthoic acid are not extensively detailed in the provided search results, general principles of aryl halide activation apply. The activation can be achieved through several established methods in organic chemistry, primarily involving transition-metal catalysis. Palladium-catalyzed cross-coupling reactions, for instance, are a cornerstone of modern synthesis and rely on the oxidative addition of the aryl bromide to a low-valent palladium species. The efficiency of this process is influenced by the electronic environment of the aryl ring.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org For an SNAr reaction to occur, the aromatic ring must be activated by electron-withdrawing groups, typically positioned ortho or para to the leaving group. chemistrysteps.comnih.gov These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.orgmasterorganicchemistry.com

Metal-Halogen Exchange and Subsequent Reactions

Metal-halogen exchange is a fundamental reaction in organometallic chemistry that transforms an organic halide into an organometallic compound. wikipedia.org This reaction is particularly well-established for the preparation of organolithium reagents from organobromides. wikipedia.org The process involves the reaction of the aryl bromide with an organolithium reagent, such as n-butyllithium, typically at low temperatures to prevent side reactions. tcnj.edu The rate of exchange generally follows the trend I > Br > Cl. wikipedia.orgprinceton.edu

For 1-Amino-4-bromo-2-naphthoic acid, a metal-halogen exchange at the C4 position would generate a highly reactive aryllithium or arylmagnesium species. This intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups. The presence of the acidic proton on the carboxylic acid group and the amino group can complicate this reaction, often requiring the use of excess organolithium reagent to deprotonate these groups first. nih.gov Alternatively, a combination of reagents like i-PrMgCl and n-BuLi can be used to achieve selective bromine-metal exchange in the presence of acidic protons under non-cryogenic conditions. nih.gov

Table 1: Potential Electrophiles for Reaction with the Organometallic Intermediate of 1-Amino-4-bromo-2-naphthoic Acid

| Electrophile | Resulting Functional Group |

| H₂O | Hydrogen |

| D₂O | Deuterium |

| CO₂ | Carboxylic Acid |

| Aldehydes/Ketones | Secondary/Tertiary Alcohols |

| Alkyl Halides | Alkyl Group |

| Disulfides | Thioether |

Reactivity of the Carboxylic Acid Group in 1-Amino-4-bromo-2-naphthoic Acid

The carboxylic acid group is a versatile functional handle, enabling a variety of transformations.

Esterification and Amide Formation

The carboxylic acid functionality of 1-Amino-4-bromo-2-naphthoic acid can readily undergo esterification and amide formation. Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. libretexts.org This is a reversible reaction, and its equilibrium can be shifted towards the product side by using an excess of the alcohol or by removing the water formed during the reaction. libretexts.org

Amide bond formation involves the reaction of the carboxylic acid with an amine. libretexts.org This transformation often requires the use of coupling reagents to activate the carboxylic acid and facilitate the reaction. umich.edu There are three general approaches to amide bond formation: forming a reactive acylating agent prior to reaction with the amine, isolating and purifying the acylating reagent before the reaction, or generating the reagent in situ. umich.edu

Table 2: Common Coupling Reagents for Amide Formation

| Coupling Reagent Class | Examples |

| Carbodiimides | Dicyclohexylcarbodiimide (DCC) |

| Phosphonium Salts | BOP, PyBOP |

| Aminium/Uronium Salts | HBTU, HATU |

Decarboxylation Pathways and Derivatives

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a fundamental transformation in organic synthesis. nih.gov While direct decarboxylation of aryl carboxylic acids can be challenging, various methods have been developed. Metallaphotoredox catalysis has emerged as a powerful tool for the decarboxylative functionalization of carboxylic acids. nih.gov For instance, aliphatic carboxylic acids can be activated as redox-active esters or through the formation of hypervalent iodine reagents for subsequent transformations. nih.gov

Activation for Further Synthetic Transformations

The carboxylic acid group can be activated to facilitate a range of synthetic transformations beyond ester and amide formation. Conversion to an acyl chloride or a mixed anhydride increases the electrophilicity of the carbonyl carbon, making it susceptible to attack by a wider range of nucleophiles. umich.edu These activated derivatives can be used in Friedel-Crafts acylation reactions or to form ketones, among other possibilities. Recent advances have also shown that aryl carboxylic acids can undergo transformations like halogenation and borylation through metallaphotoredox catalysis, providing new avenues for functionalization. nih.gov

Derivatization and Analog Synthesis Utilizing the 1 Amino 4 Bromo 2 Naphthoic Acid Scaffold

Synthesis of Substituted Naphthoic Acid Derivatives

The generation of substituted naphthoic acid derivatives from the 1-Amino-4-bromo-2-naphthoic acid template can be systematically achieved through two primary approaches: the introduction of additional functional groups onto the naphthalene (B1677914) ring and the chemical transformation of the existing substituents.

Introduction of Additional Functional Groups via Electrophilic Aromatic Substitution

The naphthalene ring system of 1-Amino-4-bromo-2-naphthoic acid is, in principle, susceptible to electrophilic aromatic substitution (SEAr) reactions, allowing for the introduction of a variety of new functional groups. The regiochemical outcome of such substitutions is dictated by the combined directing effects of the existing amino, bromo, and carboxyl substituents. The amino group is a strongly activating, ortho-, para-directing group, while the carboxyl group is a deactivating, meta-directing group. The bromine atom is a deactivating but ortho-, para-directing substituent.

Given the positions of the current substituents, the directing effects can be summarized as follows:

The amino group at C1 strongly directs incoming electrophiles to the C2 (already substituted) and C4 (brominated) positions, and to a lesser extent, to the C5 and C7 positions on the adjacent ring.

The carboxyl group at C2 directs to the C4 (brominated) and C8 positions.

The bromo group at C4 directs to the C1 (substituted), C3, and C5 positions.

Manipulation of Existing Substituents (Amino, Bromo, Carboxyl)

The existing functional groups on the 1-Amino-4-bromo-2-naphthoic acid scaffold offer a rich playground for chemical modification.

Transformations of the Amino Group: The primary amino group can be readily converted into a variety of other functionalities. One of the most powerful methods is the Sandmeyer reaction , which proceeds via an intermediate diazonium salt. libretexts.orgwikipedia.orgorganic-chemistry.org Treatment of the amino group with nitrous acid (HNO₂) generates a stable arenediazonium salt, which can then be displaced by a wide range of nucleophiles in the presence of a copper(I) catalyst. wikipedia.orgnih.gov This allows for the introduction of chloro, cyano, and other groups. wikipedia.org The bromo group can also be introduced via a Sandmeyer reaction, although it is already present in the parent molecule. nih.gov Furthermore, the diazonium salt can be converted to an aryl iodide by reaction with sodium iodide without a copper catalyst. libretexts.org

Reactions of the Bromo Group: The bromine atom is a versatile handle for the introduction of new carbon-carbon and carbon-nitrogen bonds through various palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a prominent example, enabling the reaction of the aryl bromide with boronic acids to form biaryl compounds. researchgate.netorganic-chemistry.org This reaction is highly efficient and tolerant of a wide range of functional groups. Similarly, the Buchwald-Hartwig amination allows for the formation of new C-N bonds by coupling the aryl bromide with a diverse array of primary and secondary amines. wikipedia.orglibretexts.orgacsgcipr.org This reaction has proven to be a powerful tool for the synthesis of complex aryl amines. Microwave-assisted Suzuki couplings have been shown to be particularly effective for similar bromo-naphthalimide systems, offering faster reaction times and higher yields. mdpi.com

Modifications of the Carboxyl Group: The carboxylic acid moiety can be readily converted into esters, amides, and other derivatives. Standard esterification conditions can be employed to produce a range of alkyl or aryl esters. Amide bond formation can be achieved by coupling the carboxylic acid with primary or secondary amines using a variety of coupling reagents. nih.gov These transformations are fundamental in modifying the steric and electronic properties of this position.

Formation of Fused and Heterocyclic Ring Systems from 1-Amino-4-bromo-2-naphthoic Acid

The strategically positioned amino and carboxyl groups on the 1-Amino-4-bromo-2-naphthoic acid scaffold make it an ideal precursor for the synthesis of various fused and heterocyclic ring systems.

Cyclization Reactions Involving the Naphthalene Core

The ortho-relationship of the amino and carboxyl groups facilitates intramolecular cyclization reactions to form new heterocyclic rings fused to the naphthalene core. For instance, treatment with an appropriate dehydrating agent or activating the carboxyl group can lead to the formation of a lactam.

A particularly relevant transformation is the synthesis of naphthoxazine derivatives . The reaction of ortho-amino naphthols with aldehydes or other carbonyl-containing compounds is a common method for constructing naphthoxazine rings. researchgate.netnaturalspublishing.comnih.govnih.govdoi.org In the case of 1-Amino-4-bromo-2-naphthoic acid, the amino and a hydroxyl group (which could be introduced via a Sandmeyer reaction followed by hydrolysis of the diazonium salt, or potentially through other routes) would be key for such cyclizations. The synthesis of 1,3-oxazinane-2,5-diones from N-Cbz-protected diazoketones derived from α-amino acids highlights a related intramolecular cyclization strategy. frontiersin.org

Construction of Polycyclic Aromatic Compounds

The bromo substituent on the naphthalene ring serves as a key functional group for the construction of larger polycyclic aromatic systems through cross-coupling reactions. For example, a double Suzuki-Miyaura coupling reaction, potentially involving both the bromo group and another functionalized position, could be envisioned to build complex, extended aromatic structures. Intramolecular electrophilic cyclization is another powerful strategy for synthesizing polycyclic systems, as demonstrated in the formation of naphtho[2,1-b]benzofurans. elsevierpure.com

Combinatorial Chemistry and Library Synthesis from 1-Amino-4-bromo-2-naphthoic Acid

The 1-Amino-4-bromo-2-naphthoic acid scaffold is an excellent candidate for the construction of combinatorial libraries of novel compounds for high-throughput screening in drug discovery and materials science. wikipedia.org The three distinct points of diversification—the amino group, the bromo group, and the carboxyl group—allow for the rapid generation of a large number of analogs.

A general strategy for library synthesis would involve a divergent approach. The parent scaffold could be modified at one of the functional groups, for example, by converting the carboxylic acid to a series of amides with different amines. Each of these amides could then be subjected to a Suzuki-Miyaura coupling with a variety of boronic acids to introduce diversity at the C4 position. Finally, the amino group could be derivatized, for instance, through acylation or reductive amination. This systematic, multi-directional derivatization allows for the exploration of a vast chemical space around the core naphthalene structure. The use of solid-phase synthesis techniques, where the scaffold is attached to a resin, could further streamline the purification and handling of the library members. The analysis of natural products often reveals novel scaffold architectures that can be used to inspire the design of such combinatorial libraries. libretexts.org

Below is a table summarizing the potential derivatization reactions for 1-Amino-4-bromo-2-naphthoic acid:

| Functional Group | Reaction Type | Reagents and Conditions | Potential Products |

| Amino Group | Diazotization/Sandmeyer Reaction | 1. NaNO₂, HCl2. CuX (X = Cl, CN) | 4-Bromo-1-chloro-2-naphthoic acid, 4-Bromo-1-cyano-2-naphthoic acid |

| Acylation | Acyl chloride, pyridine | 1-Acetamido-4-bromo-2-naphthoic acid | |

| Bromo Group | Suzuki-Miyaura Coupling | R-B(OH)₂, Pd catalyst, base | 1-Amino-4-aryl-2-naphthoic acids |

| Buchwald-Hartwig Amination | R¹R²NH, Pd catalyst, base | 1-Amino-4-(substituted amino)-2-naphthoic acids | |

| Carboxyl Group | Esterification | R-OH, acid catalyst | Alkyl/Aryl 1-amino-4-bromo-2-naphthoates |

| Amide Coupling | R¹R²NH, coupling agent (e.g., HATU, DCC) | 1-Amino-4-bromo-2-naphthamide derivatives | |

| Multiple Groups | Intramolecular Cyclization | Dehydrating agent | Fused heterocyclic systems (e.g., lactams) |

Parallel Synthesis of Diversity-Oriented Libraries

Information regarding the use of 1-Amino-4-bromo-2-naphthoic acid in parallel synthesis schemes to generate diversity-oriented libraries is not available in the public domain. Such a strategy would typically involve the multi-directional derivatization of the core scaffold to introduce a wide range of structural and stereochemical diversity. The functional groups present on the molecule—the amino group, the carboxylic acid, and the aromatic bromide—offer potential points for diversification.

Theoretically, a synthetic chemist could devise a strategy for creating a diversity-oriented library from this scaffold. This would likely involve:

Amide bond formation: The carboxylic acid could be coupled with a diverse set of amines.

N-functionalization: The amino group could be acylated, alkylated, or used in other nitrogen-based chemical transformations with a variety of reagents.

Cross-coupling reactions: The bromo substituent could be subjected to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) to introduce a wide array of substituents at this position.

However, without specific examples from the literature, any discussion of reaction conditions, building blocks used, or the characterization of the resulting library would be purely speculative.

Scaffold-Based Library Design for Chemical Exploration

Similarly, there is no specific information available on the design and synthesis of chemical libraries based on the 1-Amino-4-bromo-2-naphthoic acid scaffold for the purpose of chemical exploration. Scaffold-based library design focuses on decorating a core structure with a variety of substituents to explore the chemical space around a known or desired pharmacophore.

For 1-Amino-4-bromo-2-naphthoic acid to be used in this context, it would likely have been identified as a "privileged scaffold" or a hit from a screening campaign, justifying the synthesis of a focused library of analogs to develop structure-activity relationships (SAR). The design of such a library would involve the systematic variation of substituents at the three key functional positions to optimize properties such as potency, selectivity, or pharmacokinetic parameters for a particular biological target.

The absence of published studies indicates that either this scaffold has not been extensively explored in this manner, or the research is proprietary and not publicly disclosed. Therefore, no data tables of synthesized analogs or their biological activities can be provided.

Advanced Spectroscopic and Computational Elucidation of 1 Amino 4 Bromo 2 Naphthoic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of 1-Amino-4-bromo-2-naphthoic acid. By analyzing the chemical shifts, coupling constants, and through-bond correlations, a complete assignment of the proton (¹H) and carbon (¹³C) signals can be achieved.

Predicted ¹H and ¹³C NMR Chemical Shifts:

While experimental spectra for 1-Amino-4-bromo-2-naphthoic acid are not widely published, the chemical shifts can be reliably predicted based on the analysis of structurally similar compounds, such as substituted naphthoic acids and amino-bromo naphthalenes. The electron-donating amino group (-NH₂) and the electron-withdrawing carboxylic acid (-COOH) and bromine (-Br) substituents significantly influence the electron density distribution within the naphthalene (B1677914) ring system, leading to characteristic chemical shifts for the aromatic protons and carbons.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for 1-Amino-4-bromo-2-naphthoic Acid

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-3 | 8.1 - 8.3 | s | - |

| H-5 | 7.8 - 8.0 | d | 7.5 - 8.5 |

| H-6 | 7.4 - 7.6 | t | 7.0 - 8.0 |

| H-7 | 7.6 - 7.8 | t | 7.0 - 8.0 |

| H-8 | 8.0 - 8.2 | d | 7.5 - 8.5 |

| -NH₂ | 4.5 - 5.5 | br s | - |

| -COOH | 11.0 - 13.0 | br s | - |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for 1-Amino-4-bromo-2-naphthoic Acid

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 | 145 - 150 |

| C-2 | 120 - 125 |

| C-3 | 135 - 140 |

| C-4 | 110 - 115 |

| C-4a | 125 - 130 |

| C-5 | 128 - 132 |

| C-6 | 124 - 128 |

| C-7 | 126 - 130 |

| C-8 | 122 - 126 |

| C-8a | 130 - 135 |

| -COOH | 168 - 172 |

To resolve any ambiguities in the assignment of proton and carbon signals, a combination of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For 1-Amino-4-bromo-2-naphthoic acid, COSY would show correlations between the adjacent aromatic protons (e.g., H-5 with H-6, H-6 with H-7, and H-7 with H-8), confirming their positions on the naphthalene ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹JCH). It allows for the unambiguous assignment of the carbon signals for all protonated carbons by linking the proton shifts to their corresponding carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range couplings between protons and carbons (²JCH and ³JCH), typically over two to three bonds. HMBC is crucial for identifying quaternary carbons and for piecing together the molecular skeleton. For instance, correlations from the H-3 proton to the carbonyl carbon of the carboxylic acid and to C-1 and C-4a would confirm the substitution pattern on the first ring.

Dynamic NMR (DNMR) spectroscopy can be utilized to investigate the conformational dynamics of 1-Amino-4-bromo-2-naphthoic acid. The rotation around the C-N bond of the amino group and the C-C bond of the carboxylic acid group can be restricted, leading to the observation of distinct conformers at low temperatures. By monitoring the changes in the NMR spectrum as a function of temperature, the energy barriers for these rotational processes can be determined. For instance, the broad signals of the -NH₂ and -COOH protons at room temperature may resolve into sharper, distinct signals at lower temperatures, providing insights into hydrogen bonding and steric interactions within the molecule.

Mass Spectrometry (MS) Techniques for Molecular and Fragment Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation pattern upon ionization.

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of 1-Amino-4-bromo-2-naphthoic acid with high precision. This allows for the unambiguous determination of its elemental formula.

Interactive Data Table: Predicted HRMS Data for 1-Amino-4-bromo-2-naphthoic Acid

| Molecular Formula | Ion | Calculated Exact Mass |

| C₁₁H₈BrNO₂ | [M+H]⁺ | 265.9811 |

| C₁₁H₈BrNO₂ | [M-H]⁻ | 263.9669 |

Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation pathways of the protonated or deprotonated molecular ion of 1-Amino-4-bromo-2-naphthoic acid. By isolating the parent ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated, which provides valuable structural information.

A plausible fragmentation pathway for the [M+H]⁺ ion would likely involve the initial loss of small neutral molecules such as water (H₂O) from the carboxylic acid group, followed by the loss of carbon monoxide (CO). Subsequent fragmentation could involve the cleavage of the bromine atom and the amino group. The analysis of these fragment ions helps to confirm the presence and connectivity of the different functional groups within the molecule.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies. Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental data to aid in the assignment of the observed vibrational modes. nih.gov

Interactive Data Table: Predicted Vibrational Frequencies for Key Functional Groups in 1-Amino-4-bromo-2-naphthoic Acid

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 2500-3300 (broad) |

| N-H (Amino) | Symmetric & Asymmetric Stretching | 3300-3500 |

| C=O (Carboxylic Acid) | Stretching | 1680-1710 |

| C=C (Aromatic) | Stretching | 1450-1600 |

| C-N (Amino) | Stretching | 1250-1350 |

| C-Br | Stretching | 500-600 |

The IR spectrum would be expected to show a broad absorption band in the 2500-3300 cm⁻¹ region due to the O-H stretching of the carboxylic acid, which is often involved in hydrogen bonding. The N-H stretching vibrations of the primary amine would appear as two distinct bands in the 3300-3500 cm⁻¹ range. A strong absorption band corresponding to the C=O stretching of the carboxylic acid would be observed around 1680-1710 cm⁻¹.

The Raman spectrum would complement the IR data, often showing strong signals for the aromatic C=C stretching vibrations and the symmetric vibrations of the functional groups. The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule, confirming the presence of all key functional groups.

Correlation of Vibrational Modes with Molecular Structure

The high-frequency region of the FTIR spectrum is typically dominated by the stretching vibrations of the N-H bonds of the primary amine and the O-H bond of the carboxylic acid. The asymmetric and symmetric stretching vibrations of the amino group are expected to appear in the range of 3400-3200 cm⁻¹, while the O-H stretch of the carboxylic acid will present as a broad band between 3300 and 2500 cm⁻¹ due to hydrogen bonding. The C=O stretching vibration of the carboxyl group is a strong and characteristic band, typically observed around 1700-1680 cm⁻¹. The aromatic C=C stretching vibrations of the naphthalene ring system will give rise to a series of bands in the 1600-1450 cm⁻¹ region. The C-N and C-Br stretching vibrations are expected at lower wavenumbers, typically in the 1300-1200 cm⁻¹ and 700-500 cm⁻¹ regions, respectively.

Raman spectroscopy provides complementary information, particularly for the non-polar bonds and the aromatic ring system. The symmetric vibrations of the naphthalene core are often strong in the Raman spectrum. The correlation of these experimental vibrational frequencies with the molecular structure is greatly enhanced by computational methods, such as Density Functional Theory (DFT), which can predict the vibrational frequencies and their corresponding atomic motions (normal modes). nih.govijtsrd.com

A representative correlation of key vibrational modes for 1-Amino-4-bromo-2-naphthoic acid, based on data from analogous compounds, is presented in the table below.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopic Technique |

| O-H Stretch (Carboxylic Acid) | 3300 - 2500 (broad) | FTIR |

| N-H Asymmetric Stretch | ~3400 | FTIR, Raman |

| N-H Symmetric Stretch | ~3300 | FTIR, Raman |

| C=O Stretch (Carboxylic Acid) | 1700 - 1680 | FTIR |

| Aromatic C=C Stretch | 1600 - 1450 | FTIR, Raman |

| C-N Stretch | 1300 - 1200 | FTIR |

| C-Br Stretch | 700 - 500 | FTIR, Raman |

Influence of Substituents on Spectroscopic Signatures

The substituents on the naphthalene core of 1-Amino-4-bromo-2-naphthoic acid—the amino, bromo, and carboxylic acid groups—exert a significant electronic and steric influence, which is reflected in the molecule's spectroscopic signatures. The nature and position of these substituents can alter the electron density distribution within the aromatic system, leading to shifts in the characteristic vibrational frequencies and changes in the absorption and emission properties.

The amino group (-NH₂) is a strong electron-donating group through resonance, which increases the electron density of the naphthalene ring. This effect can lead to a red-shift (shift to lower wavenumbers) of the aromatic C=C stretching vibrations. Conversely, the carboxylic acid group (-COOH) is an electron-withdrawing group, which can cause a blue-shift (shift to higher wavenumbers) of these same vibrations. The bromo group (-Br) has a dual electronic effect: it is electron-withdrawing through induction but electron-donating through resonance. The net effect on the vibrational spectrum will depend on the interplay of these electronic influences.

In UV-Vis absorption spectroscopy, the substituents play a crucial role in determining the position and intensity of the absorption maxima (λmax). The introduction of an amino group typically causes a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity) of the π-π* transitions of the naphthalene chromophore. mdpi.comresearchgate.net The electron-withdrawing carboxylic acid group can also influence the electronic transitions, potentially leading to the appearance of new charge-transfer bands. The interplay of these donor and acceptor groups can lead to complex spectroscopic behavior.

The table below summarizes the expected influence of each substituent on the key spectroscopic signatures of the naphthalene core.

| Substituent | Electronic Effect | Influence on Aromatic C=C Vibrations | Influence on UV-Vis Absorption (λmax) |

| Amino (-NH₂) | Electron-donating (resonance) | Red-shift (lower wavenumber) | Bathochromic shift (longer wavelength) |

| Bromo (-Br) | Inductively withdrawing, weakly donating by resonance | Minor shifts | Minor bathochromic shift |

| Carboxylic Acid (-COOH) | Electron-withdrawing | Blue-shift (higher wavenumber) | Potential for new charge-transfer bands |

X-ray Crystallography for Solid-State Structural Determination

Absolute Configuration and Conformation in Crystalline State

For a chiral molecule, X-ray crystallography can be used to determine its absolute configuration. In the case of 1-Amino-4-bromo-2-naphthoic acid, which is not chiral, the focus of a crystallographic study would be on its conformation. The conformation describes the spatial arrangement of atoms that can be interconverted by rotation about single bonds. Of particular interest would be the orientation of the carboxylic acid group relative to the plane of the naphthalene ring. The dihedral angle between the plane of the -COOH group and the aromatic ring would be a key conformational parameter. Steric hindrance between the substituents, particularly the bulky bromine atom and the adjacent carboxylic acid group, will likely influence this conformation.

Intermolecular Interactions and Crystal Packing

The way in which individual molecules of 1-Amino-4-bromo-2-naphthoic acid are arranged in the crystal lattice is dictated by a variety of intermolecular interactions. These non-covalent forces, though weaker than covalent bonds, are crucial in determining the stability and physical properties of the crystalline solid. The primary intermolecular interactions expected for this compound are hydrogen bonds, arising from the hydrogen bond donor capabilities of the amino (-NH₂) and carboxylic acid (-OH) groups, and the hydrogen bond acceptor capabilities of the carbonyl oxygen and the nitrogen atom.

Theoretical and Computational Chemistry Studies

Theoretical and computational chemistry provides a powerful framework for understanding the electronic structure and reactivity of molecules at a level of detail that is often inaccessible through experimental methods alone. These in silico studies can be used to complement and interpret experimental data, as well as to predict molecular properties.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a leading computational method for studying the electronic structure of molecules due to its favorable balance of accuracy and computational cost. For 1-Amino-4-bromo-2-naphthoic acid, DFT calculations can provide a wealth of information about its electronic properties and reactivity.

One of the key outputs of a DFT calculation is the distribution of electron density, which can be visualized to identify electron-rich and electron-poor regions of the molecule. This is often represented by a molecular electrostatic potential (MEP) map, where regions of negative potential (typically colored red) indicate areas susceptible to electrophilic attack, and regions of positive potential (blue) indicate areas prone to nucleophilic attack.

The energies of the frontier molecular orbitals—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO)—are also crucial parameters obtained from DFT calculations. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy is related to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

Furthermore, DFT can be used to calculate various reactivity descriptors, such as ionization potential, electron affinity, electronegativity, and chemical hardness. These parameters provide a quantitative basis for predicting the reactivity of 1-Amino-4-bromo-2-naphthoic acid in various chemical reactions. For instance, the calculated atomic charges can help identify the most likely sites for electrophilic or nucleophilic substitution on the naphthalene ring.

The table below presents hypothetical, yet representative, data that would be obtained from a DFT study of 1-Amino-4-bromo-2-naphthoic acid, based on trends observed for similar aromatic compounds.

| Computational Parameter | Predicted Value | Significance |

| HOMO Energy | -6.2 eV | Relates to electron-donating ability |

| LUMO Energy | -1.8 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 4.4 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | ~3.5 D | Measure of molecular polarity |

Advanced Applications of 1 Amino 4 Bromo 2 Naphthoic Acid in Organic Chemistry

Precursor in the Synthesis of Advanced Organic Materials

The rigid, planar naphthalene (B1677914) core of 1-amino-4-bromo-2-naphthoic acid, combined with its reactive functional groups, makes it an ideal starting material for creating sophisticated organic materials with tailored electronic, optical, and mechanical properties.

Functional polymers, which contain specific chemical groups that impart desired properties, are at the forefront of materials science. nih.gov 1-Amino-4-bromo-2-naphthoic acid serves as an exceptional monomer for the production of such polymers. The amino and carboxylic acid groups can readily participate in polycondensation reactions to form robust polyamide chains. The inherent rigidity of the naphthalene backbone integrated into the polymer chain enhances thermal stability and mechanical strength.

The bromine atom provides a crucial site for post-polymerization modification via cross-coupling reactions, allowing for the introduction of a wide array of functional groups. This capability enables the fine-tuning of the polymer's properties, such as solubility, conductivity, and optical characteristics, to meet the demands of specific applications. For instance, grafting different side chains onto the polymer backbone can alter its amphiphilicity, a key factor in creating materials for selective membrane disruption or drug delivery. nih.gov The ability to systematically modify the structure allows for the creation of polymers with precisely controlled local facial amphiphilicity, which is critical for developing new antimicrobial agents. nih.gov

| Functional Group on Naphthalene Core | Potential Polymerization Method | Resulting Polymer Property | Tunable Aspect |

|---|---|---|---|

| -COOH and -NH2 | Polycondensation | High thermal stability, mechanical rigidity | Chain stiffness, intermolecular interactions |

| -Br | Post-polymerization modification (e.g., Suzuki, Sonogashira coupling) | Modified electronic/optical properties | Conjugation length, band gap, refractive index |

| Naphthalene Ring | Incorporation as a rigid unit | Enhanced π-stacking and charge transport | Morphology, crystallinity |

The naphthalene nucleus is a well-established component of fluorescent dyes, sensors, and optical brighteners. researchgate.net Derivatives of 1-amino-4-bromo-2-naphthoic acid are excellent candidates for the synthesis of novel chromophores and fluorophores. The electron-donating amino group and the electron-withdrawing carboxylic acid group can create an intramolecular "push-pull" system across the naphthalene π-system. This electronic arrangement is highly effective at shifting the absorption and emission spectra to longer wavelengths, a desirable trait for many optical applications. acs.org

The bromine atom can be substituted through nucleophilic aromatic substitution or cross-coupling reactions to introduce further chromophoric or auxochromic groups, providing a straightforward method to modulate the molecule's optical properties. rsc.org This synthetic versatility allows for the rational design of dyes with specific colors and high fluorescence quantum yields for use in textiles, imaging, and sensing. icrc.ac.ir For example, multicomponent reactions can be employed to create complex, highly fluorescent dye systems from simple building blocks. nih.gov

| Substituent Type | Position on Naphthalene Ring | Electronic Effect | Impact on Absorption/Emission |

|---|---|---|---|

| Amino (-NH2) | 1 | Electron-donating (Push) | Bathochromic shift (red-shift) acs.org |

| Carboxyl (-COOH) | 2 | Electron-withdrawing (Pull) | Enhances charge transfer, red-shift |

| Bromo (-Br) | 4 | Electron-withdrawing (inductive), Heavy atom effect | Can tune wavelength and affect fluorescence quantum yield |

Naphthalene and its derivatives are widely used as building blocks for organic semiconductor materials due to their inherent structural stability and good charge transport characteristics. nih.gov 1-Amino-4-bromo-2-naphthoic acid is a promising precursor for organic field-effect transistors (OFETs) and other electronic devices. The planar naphthalene core facilitates efficient π-π stacking in the solid state, which is essential for charge mobility.

The bromine atom is particularly significant in this context, as it serves as a reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Buchwald-Hartwig reactions). These reactions allow for the extension of the π-conjugated system by linking the naphthalene unit to other aromatic or heteroaromatic moieties. This "building-block approach" is a cornerstone of modern organic electronics, enabling the synthesis of molecules with precisely engineered highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. nih.gov The amino and carboxylic acid groups can also be used to tune the electronic properties and influence the molecular packing and thin-film morphology of the resulting semiconductor. nih.gov

Scaffold for Ligand Design in Coordination Chemistry and Catalysis

The rigid and well-defined geometry of the 1-amino-4-bromo-2-naphthoic acid framework makes it an outstanding scaffold for designing specialized ligands for metal coordination and catalysis.

Asymmetric catalysis, which uses chiral catalysts to produce one enantiomer of a product selectively, is of paramount importance in the pharmaceutical and fine chemical industries. The design of effective chiral ligands is central to this field. rawdatalibrary.net 1-Amino-4-bromo-2-naphthoic acid is an ideal starting point for creating novel, non-symmetrical chiral ligands.

The molecule's inherent lack of C2 symmetry, combined with its three distinct functional groups at defined positions, allows for the synthesis of ligands where different coordinating atoms (e.g., N, P, O) can be installed. For example, the carboxylic acid can be converted to an oxazoline, while the amino group can be transformed into a phosphine (B1218219), creating a P,N-type ligand. Such ligands have shown exceptional performance in various metal-catalyzed reactions. rawdatalibrary.net The naphthalene backbone provides a rigid chiral environment around the metal center, which is crucial for achieving high levels of enantioselectivity in reactions like asymmetric hydrogenation or C-H activation. researchgate.netresearchgate.net

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic molecules. uni-hannover.de Their high porosity and tunable structures make them promising for applications in gas storage, separations, and catalysis. rsc.org 1-Amino-4-bromo-2-naphthoic acid is a highly suitable organic linker for MOF synthesis.

The carboxylic acid group readily coordinates with metal centers, while the amino group can also participate in coordination or act as a basic site within the MOF pores. aiche.orgcurtin.edu.au The use of such amino-functionalized linkers can significantly enhance the MOF's affinity for specific molecules like carbon dioxide. rsc.org The rigid naphthalene unit helps to form robust frameworks with well-defined channels and cavities. researchgate.net Furthermore, the bromine atom serves as a latent functional group that can be modified after the MOF has been constructed (post-synthetic modification). uni-hannover.de This allows for the introduction of catalytic sites or other functionalities without altering the underlying framework topology, opening up pathways to highly sophisticated and multifunctional materials. rsc.org

Intermediates in the Synthesis of Complex Natural Products and Analogues

The strategic positioning of reactive functional groups on the rigid naphthalene scaffold of 1-Amino-4-bromo-2-naphthoic acid makes it a valuable precursor in the construction of intricate molecular architectures, including those found in natural products.

Construction of Naphthalene-Containing Natural Product Cores